molecular formula C9H13Cl2N3O B1390767 (5-Amino-1-methyl-1h-benzoimidazol-2-yl)-methanol dihydrochloride CAS No. 1158781-00-0

(5-Amino-1-methyl-1h-benzoimidazol-2-yl)-methanol dihydrochloride

Cat. No. B1390767
M. Wt: 250.12 g/mol
InChI Key: SAOJMXXXLPVZMD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13N3O.2ClH/c1-6(14)10-12-8-5-7(11)3-4-9(8)13(10)2;;/h3-6,14H,11H2,1-2H3;2*1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 264.15 . The storage temperature is room temperature .

Scientific Research Applications

Antimicrobial Activity

Compounds containing the benzoimidazole moiety, similar to (5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol dihydrochloride, demonstrate significant effectiveness against a range of microorganisms. A study by El-Meguid (2014) found these compounds effective against both gram-positive and gram-negative bacteria, as well as fungi.

Photoluminescence

Derivatives of benzoimidazole, including those similar to the compound , have been studied for their photoluminescence behavior. Zhou et al. (2012) synthesized 6-benzhydryl-4-methyl-2-(1H-benzoimidazol-2-yl)phenol derivatives and found that their zinc complexes exhibited increased fluorescent quantum yields, influenced by the solvent used (Zhou et al., 2012).

Fluorescence Applications

Tridentate ligands derived from benzimidazole, similar in structure to the compound , have been developed for fluorescence applications. Wei et al. (2006) investigated such ligands, noting their potential for applications in luminescence spectroscopy (Wei et al., 2006).

Eco-Friendly Synthesis

Recent research has focused on eco-friendly synthesis strategies involving benzimidazole derivatives. Mabrouk et al. (2020) conducted a study on the synthesis of pyrazolyl α-amino esters derivatives, demonstrating an economical and environmentally friendly approach (Mabrouk et al., 2020).

Ligand-Induced Structural Diversification

Benzimidazole derivatives can lead to diversification in compound structures. Yang et al. (2014) used (1H-benzimidazol-2-yl)-methanol to synthesize compounds with varying nuclearity and reported on their magnetic properties (Yang et al., 2014).

Synthesis of Complex Molecules

Sarki et al. (2021) explored the use of methanol for N-methylation of amines and transfer hydrogenation of nitroarenes, demonstrating the versatility of benzimidazole-related compounds in complex chemical syntheses (Sarki et al., 2021).

Synthesis of Fluorescent Derivatives

The synthesis of benzimidazole derivatives with fluorescent properties has been explored. Jie (2005) reported on the synthesis of 2-(1H-Benzoimidazol-2-yl)-phenol derivatives with notable fluorescent characteristics (Jie, 2005).

Application in Synthesis of COX-2 Inhibitors

Tabatabai et al. (2012) synthesized (1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl) methanol as a selective COX-2 inhibitor, underlining its potential in medicinal chemistry (Tabatabai et al., 2012).

properties

IUPAC Name

(5-amino-1-methylbenzimidazol-2-yl)methanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O.2ClH/c1-12-8-3-2-6(10)4-7(8)11-9(12)5-13;;/h2-4,13H,5,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOJMXXXLPVZMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N)N=C1CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Amino-1-methyl-1h-benzoimidazol-2-yl)-methanol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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